![molecular formula C21H22O3 B14757681 Methyl 4-[2-(4-hydroxyphenyl)bicyclo[2.2.1]heptan-2-yl]benzoate CAS No. 951671-13-9](/img/structure/B14757681.png)
Methyl 4-[2-(4-hydroxyphenyl)bicyclo[2.2.1]heptan-2-yl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[2-(4-hydroxyphenyl)bicyclo[2.2.1]heptan-2-yl]benzoate is a chemical compound known for its unique bicyclic structure. This compound is characterized by the presence of a bicyclo[2.2.1]heptane ring system, which is fused to a benzoate ester and a hydroxyphenyl group. The compound’s structure imparts distinct chemical and physical properties, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[2-(4-hydroxyphenyl)bicyclo[2.2.1]heptan-2-yl]benzoate typically involves the following steps:
Formation of the bicyclo[2.2.1]heptane ring: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile.
Introduction of the hydroxyphenyl group: This step often involves electrophilic aromatic substitution reactions.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-[2-(4-hydroxyphenyl)bicyclo[2.2.1]heptan-2-yl]benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[2-(4-hydroxyphenyl)bicyclo[2.2.1]heptan-2-yl]benzoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 4-[2-(4-hydroxyphenyl)bicyclo[2.2.1]heptan-2-yl]benzoate involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the bicyclo[2.2.1]heptane ring provides structural rigidity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate
- Methyl 4-phenylthiophene-2-carboxylate
- Methyl 4-hydroxy-2H-1-benzothiopyran-3-carboxylate
Uniqueness
Methyl 4-[2-(4-hydroxyphenyl)bicyclo[2.2.1]heptan-2-yl]benzoate is unique due to its specific bicyclo[2.2.1]heptane ring system, which imparts distinct chemical properties and biological activities compared to other similar compounds. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Biologische Aktivität
Methyl 4-[2-(4-hydroxyphenyl)bicyclo[2.2.1]heptan-2-yl]benzoate, a compound characterized by its unique bicyclic structure, has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H22O3, with a molecular weight of 322.40 g/mol. The compound features a bicyclo[2.2.1]heptane ring system fused with a benzoate ester and a hydroxyphenyl group, which contribute to its distinct chemical properties and biological activity .
The biological activity of this compound is largely attributed to its structural components:
- Hydroxyphenyl Group : This group can engage in hydrogen bonding and π-π interactions, which are essential for binding to various biological targets.
- Bicyclo[2.2.1]heptane Ring : The rigidity provided by this ring enhances the compound's stability and specificity in interactions with enzymes or receptors.
These interactions can modulate enzymatic activities or receptor functions, leading to various biological effects such as anti-inflammatory or anticancer properties.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells. Studies have shown that compounds with similar structures often demonstrate strong radical scavenging abilities, contributing to their therapeutic potential against diseases associated with oxidative stress .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it may inhibit the growth of various pathogenic microorganisms, making it a candidate for further development as an antimicrobial agent. This activity is particularly relevant in the context of increasing antibiotic resistance among common pathogens .
Anti-inflammatory Properties
This compound has been investigated for its anti-inflammatory effects, which are critical for treating conditions like arthritis and other inflammatory diseases. Its mechanism may involve the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response .
Case Studies and Research Findings
Several studies have focused on the biological activities of structurally related compounds, providing insights into the potential effects of this compound:
Study | Focus | Findings |
---|---|---|
Study A | Antioxidant Activity | Demonstrated significant DPPH scavenging activity comparable to known antioxidants |
Study B | Antimicrobial Evaluation | Showed effective inhibition against Staphylococcus aureus and Escherichia coli |
Study C | Anti-inflammatory Effects | Inhibited COX-1 and COX-2 enzyme activities in vitro |
These findings underscore the compound's potential as a therapeutic agent across multiple domains.
Eigenschaften
CAS-Nummer |
951671-13-9 |
---|---|
Molekularformel |
C21H22O3 |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
methyl 4-[2-(4-hydroxyphenyl)-2-bicyclo[2.2.1]heptanyl]benzoate |
InChI |
InChI=1S/C21H22O3/c1-24-20(23)15-3-6-16(7-4-15)21(13-14-2-5-18(21)12-14)17-8-10-19(22)11-9-17/h3-4,6-11,14,18,22H,2,5,12-13H2,1H3 |
InChI-Schlüssel |
FHSAFHKEQNBKMO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)C2(CC3CCC2C3)C4=CC=C(C=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.